molecular formula C15H16N2O3S2 B12022506 6-(4-Oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid

6-(4-Oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid

Cat. No.: B12022506
M. Wt: 336.4 g/mol
InChI Key: TYBBOBJQIAPFRA-FMIVXFBMSA-N
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Description

6-(4-Oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid is a complex organic compound that features a thiazolidinone ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the development of cost-effective and scalable processes.

Chemical Reactions Analysis

Types of Reactions

6-(4-Oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that makes it useful in the study of biochemical pathways and mechanisms.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6-(4-Oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid exerts its effects is not well-understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Pyridine Derivatives: Compounds that feature a pyridine moiety.

Uniqueness

6-(4-Oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid is unique due to the combination of its thiazolidinone and pyridine structures, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C15H16N2O3S2

Molecular Weight

336.4 g/mol

IUPAC Name

6-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C15H16N2O3S2/c18-13(19)6-2-1-3-8-17-14(20)12(22-15(17)21)9-11-5-4-7-16-10-11/h4-5,7,9-10H,1-3,6,8H2,(H,18,19)/b12-9+

InChI Key

TYBBOBJQIAPFRA-FMIVXFBMSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)O

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O

Origin of Product

United States

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